1-(3-Bromo-5-fluorophenyl)propan-2-ol
Overview
Description
1-(3-Bromo-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)propan-2-ol typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol . One common method includes the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)propan-2-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: This compound has a similar structure but with a methyl group on the propanol chain, which may result in different chemical and biological properties.
2-(5-Bromo-2-fluorophenyl)propan-2-ol: This compound has the bromine and fluorine atoms positioned differently on the phenyl ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the hydroxyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVXYWQOWWRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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